Cas no 1566236-38-1 (N-methyl-2-[2-(methylamino)ethyl]benzamide)

N-methyl-2-[2-(methylamino)ethyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a methylaminoethyl side chain. This structure imparts versatility in pharmaceutical and chemical research, particularly in the development of bioactive molecules. Its secondary amine and amide functionalities enable interactions with biological targets, making it valuable for studying receptor binding and enzyme inhibition. The compound's stability and solubility in common organic solvents facilitate its use in synthetic applications. Its well-defined molecular framework allows for precise modifications, supporting structure-activity relationship studies. Suitable for controlled reactions, it serves as a key intermediate in medicinal chemistry and drug discovery.
N-methyl-2-[2-(methylamino)ethyl]benzamide structure
1566236-38-1 structure
Product name:N-methyl-2-[2-(methylamino)ethyl]benzamide
CAS No:1566236-38-1
MF:C11H16N2O
MW:192.257542610168
CID:6156885
PubChem ID:104547241

N-methyl-2-[2-(methylamino)ethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-2-[2-(methylamino)ethyl]benzamide
    • EN300-4402702
    • 1566236-38-1
    • Inchi: 1S/C11H16N2O/c1-12-8-7-9-5-3-4-6-10(9)11(14)13-2/h3-6,12H,7-8H2,1-2H3,(H,13,14)
    • InChI Key: NUHKMEOQHQGUAP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1CCNC)NC

Computed Properties

  • Exact Mass: 192.126263138g/mol
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų
  • XLogP3: 1

N-methyl-2-[2-(methylamino)ethyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4402702-0.05g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
0.05g
$732.0 2025-03-15
Enamine
EN300-4402702-0.5g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
0.5g
$836.0 2025-03-15
Enamine
EN300-4402702-1.0g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
1.0g
$871.0 2025-03-15
Enamine
EN300-4402702-5.0g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
5.0g
$2525.0 2025-03-15
Enamine
EN300-4402702-0.1g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
0.1g
$767.0 2025-03-15
Enamine
EN300-4402702-10.0g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
10.0g
$3746.0 2025-03-15
Enamine
EN300-4402702-2.5g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
2.5g
$1707.0 2025-03-15
Enamine
EN300-4402702-0.25g
N-methyl-2-[2-(methylamino)ethyl]benzamide
1566236-38-1 95.0%
0.25g
$801.0 2025-03-15

Additional information on N-methyl-2-[2-(methylamino)ethyl]benzamide

N-methyl-2-[2-(methylamino)ethyl]benzamide (CAS 1566236-38-1): A Comprehensive Overview

N-methyl-2-[2-(methylamino)ethyl]benzamide (CAS 1566236-38-1) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, often referred to in scientific literature by its systematic name, belongs to the class of benzamide derivatives, which are known for their diverse biological activities and pharmaceutical relevance.

The molecular structure of N-methyl-2-[2-(methylamino)ethyl]benzamide features a benzamide core substituted with a N-methyl-2-(methylamino)ethyl moiety. This particular arrangement contributes to its distinct physicochemical properties, including moderate solubility in polar organic solvents and specific interactions with biological targets. Researchers have shown growing interest in this compound as a potential pharmacological scaffold or chemical intermediate in drug discovery programs.

Recent trends in medicinal chemistry have highlighted the importance of benzamide-based compounds in addressing various health challenges. N-methyl-2-[2-(methylamino)ethyl]benzamide fits into this category and may offer opportunities for development in areas such as neurological research or metabolic studies. Its structural features suggest potential interactions with certain enzyme systems or receptor targets, though specific applications would require further investigation and validation.

From a synthetic chemistry perspective, CAS 1566236-38-1 represents an interesting case study in amide bond formation and amine functionalization. The compound's preparation typically involves multi-step organic synthesis, with careful control of reaction conditions to achieve the desired substitution pattern. Many researchers searching for "synthesis of N-methyl benzamide derivatives" or "modified benzamide compounds" might find this particular molecule relevant to their work.

The physicochemical characterization of N-methyl-2-[2-(methylamino)ethyl]benzamide includes standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's identity and quality, which are crucial for research applications. Scientists interested in "analytical methods for benzamide compounds" often seek detailed information about such characterization protocols.

In the context of current scientific trends, there's growing interest in how N-methyl-2-[2-(methylamino)ethyl]benzamide and similar compounds might interact with biological systems. While not classified as a pharmaceutical agent, its structural motifs are being examined in various drug discovery initiatives. The presence of both amide and secondary amine functionalities makes it a potentially versatile building block for medicinal chemistry programs.

The commercial availability of CAS 1566236-38-1 through specialty chemical suppliers has facilitated its use in research settings. Organizations searching for "where to buy N-methyl-2-[2-(methylamino)ethyl]benzamide" or "suppliers of benzamide derivatives" can typically find this compound listed in catalogs of fine chemicals for research purposes. Proper handling and storage according to standard laboratory protocols are recommended.

From a regulatory standpoint, N-methyl-2-[2-(methylamino)ethyl]benzamide is generally regarded as a research chemical without significant restrictions in most jurisdictions. However, researchers should always verify the latest chemical compliance regulations specific to their location and intended use. The compound's safety profile suggests standard laboratory precautions are appropriate when working with this material.

Looking toward future applications, N-methyl-2-[2-(methylamino)ethyl]benzamide may find utility in several emerging areas of chemical research. Its potential as a molecular probe or chemical biology tool is particularly intriguing, given the current emphasis on understanding biological pathways at the molecular level. The compound's relatively simple yet functionalized structure makes it adaptable for various experimental designs.

In the broader context of chemical innovation, compounds like CAS 1566236-38-1 represent important tools for scientific advancement. While not as widely known as some commercial pharmaceuticals or materials, such specialized chemicals play crucial roles in basic research and early-stage discovery efforts. Their study contributes to our fundamental understanding of structure-activity relationships and molecular interactions.

For researchers considering working with N-methyl-2-[2-(methylamino)ethyl]benzamide, it's worth noting that the scientific literature contains various related compounds that might provide useful reference points. Searches for "benzamide derivatives with biological activity" or "N-methyl substituted amides" often yield relevant comparative data that can inform experimental planning and hypothesis generation.

The stability profile of N-methyl-2-[2-(methylamino)ethyl]benzamide under different conditions is another area of practical importance. Preliminary data suggest standard storage in cool, dry environments with protection from light is appropriate for maintaining compound integrity over time. These considerations are particularly relevant for laboratories handling the material for extended research projects.

As with any specialized chemical compound, proper documentation and record-keeping are essential when working with CAS 1566236-38-1. Maintaining detailed records of sourcing, handling, and experimental use not only supports good laboratory practice but also facilitates reproducibility – a key concern in modern scientific research that many investigators search for under terms like "research chemical documentation standards".

In conclusion, N-methyl-2-[2-(methylamino)ethyl]benzamide (CAS 1566236-38-1) represents an interesting and potentially valuable compound within the broader family of benzamide derivatives. Its unique structural features and potential applications in research contexts make it worthy of consideration for various scientific investigations. As with any specialized chemical, thorough understanding of its properties and appropriate safety measures are essential for effective utilization in laboratory settings.

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